2-[3-(5-amino-1H-1,2,4-triazol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[3-(5-amino-1H-1,2,4-triazol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both a triazole and an isoindole moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-amino-1H-1,2,4-triazol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the triazole and isoindole intermediates. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride to form N-guanidinosuccinimide. This intermediate is then reacted with various amines under microwave irradiation to yield the desired product . The choice of amine and reaction conditions can significantly affect the yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of microwave irradiation in industrial settings can enhance reaction rates and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-amino-1H-1,2,4-triazol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-[3-(5-amino-1H-1,2,4-triazol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Medicinal Chemistry: The compound’s triazole moiety is known for its pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties.
Materials Science: The compound can be used in the development of new materials with unique properties, such as high thermal stability and insensitivity.
Biological Research: It serves as a building block for the synthesis of bioactive molecules and can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-[3-(5-amino-1H-1,2,4-triazol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The triazole moiety can inhibit enzymes such as kinases and lysine-specific demethylase 1, affecting various biological pathways . The compound’s ability to form hydrogen bonds and interact with proteins makes it a potent inhibitor in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share the triazole moiety and exhibit similar pharmacological activities.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its high density and thermal stability, this compound is used in materials science.
Uniqueness
2-[3-(5-amino-1H-1,2,4-triazol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of triazole and isoindole moieties, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications.
Properties
IUPAC Name |
2-[3-(3-amino-1H-1,2,4-triazol-5-yl)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c14-13-15-10(16-17-13)6-3-7-18-11(19)8-4-1-2-5-9(8)12(18)20/h1-2,4-5H,3,6-7H2,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEPEZBOYJOMRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC(=NN3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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